molecular formula C21H20N4O4 B2704951 N-(2H-1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide CAS No. 1216567-45-1

N-(2H-1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide

Cat. No.: B2704951
CAS No.: 1216567-45-1
M. Wt: 392.415
InChI Key: XIUSWULWODKTCD-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-1,4,8-triazaspiro[45]dec-1-ene-8-carboxamide is a complex organic compound with a unique structure that includes a spirocyclic system, a triazaspirodecane core, and a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-1,4,8-triazaspiro[45]dec-1-ene-8-carboxamide typically involves multiple steps, starting from readily available precursors

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the spirocyclic core. This can be achieved using a variety of cyclization agents and conditions, such as heating with a strong acid or base.

    Introduction of Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group can be introduced through a nucleophilic substitution reaction, where a suitable benzo[d][1,3]dioxole derivative reacts with the spirocyclic intermediate.

    Introduction of Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the spirocyclic intermediate reacts with a phenyl derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects through inhibition or activation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-1,4,8-triazaspiro[45]dec-1-ene-8-carboxamide is unique due to its spirocyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c26-19-18(14-4-2-1-3-5-14)23-21(24-19)8-10-25(11-9-21)20(27)22-15-6-7-16-17(12-15)29-13-28-16/h1-7,12H,8-11,13H2,(H,22,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUSWULWODKTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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